

The Discovery and Development of YX862: A Selective HDAC8 PROTAC Degrader

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A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

YX862 is a novel, highly potent, and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Histone Deacetylase 8 (HDAC8). This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical evaluation of YX862. Developed through rational design to spare HDAC3 activity, YX862 demonstrates exceptional selectivity and efficacy in degrading HDAC8 in various cancer cell lines. This targeted degradation leads to specific downstream effects, such as the hyperacetylation of the non-histone substrate SMC3, without causing global alterations in histone acetylation. The potent anti-proliferative activity of YX862 in hematological cancer models suggests its potential as a valuable therapeutic agent. This whitepaper details the quantitative data supporting these findings, the experimental protocols for key studies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from histones and other non-histone protein substrates.[1] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer, making them attractive targets for therapeutic intervention.[1] While several HDAC inhibitors have been developed, many suffer from a lack of selectivity, leading to off-target effects and associated toxicities.[1] HDAC8, in particular, has



emerged as a promising target due to its involvement in various cellular processes, including cell cycle progression and gene regulation.[1] Furthermore, HDAC8 possesses deacetylase-independent functions that cannot be addressed by conventional inhibitors.[1]

To overcome the limitations of traditional inhibitors and to target the non-enzymatic functions of HDAC8, a targeted protein degradation strategy using PROTACs has been employed.[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[2] YX862 is a rationally designed, hydrazide-based HDAC8-selective PROTAC that demonstrates high potency and selectivity.[1]

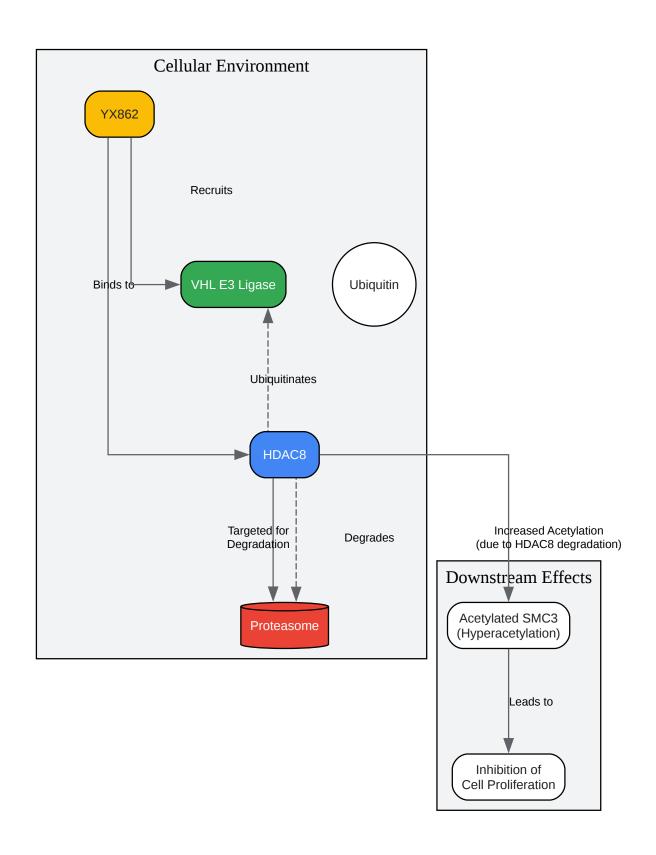
Discovery and Rational Design

The development of **YX862** was guided by a rational design strategy aimed at achieving high selectivity for HDAC8 over other HDAC isoforms, particularly the closely related HDAC3.[1] This was achieved by modifying the "warhead" component of a previous dual HDAC3/8 degrader.[1] The final structure of **YX862** consists of three key components: an HDAC8-binding ligand, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2]

Mechanism of Action

YX862 functions by inducing the selective degradation of HDAC8. The molecule simultaneously binds to HDAC8 and the VHL E3 ubiquitin ligase, forming a ternary complex.[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase to HDAC8, marking it for degradation by the proteasome.[2] The degradation of HDAC8 leads to an increase in the acetylation of its specific non-histone substrates, such as SMC3, a component of the cohesin complex.[1] Notably, this occurs without significantly affecting the global acetylation of histones, highlighting the selective nature of YX862's action.[1]





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Caption: Mechanism of action of **YX862** leading to selective HDAC8 degradation.



Quantitative In Vitro Data

The following tables summarize the key quantitative data from in vitro studies of YX862.

Table 1: HDAC8 Degradation Efficiency

Cell Line	DC50 (nM)	Dmax (%)	Concentration for Dmax (nM)
MDA-MB-231	Not Reported	>95	250
MCF-7	1.8	Not Reported	Not Reported

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity

Cell Line	IC50 (μM)
DOHH-2 (DLBCL)	0.89
SU-DHL-2 (DLBCL)	0.72

IC50: Half-maximal inhibitory concentration. DLBCL: Diffuse Large B-Cell Lymphoma.

Table 3: Selectivity Profile

Protein	Effect of YX862
HDAC8	Potent Degradation
HDAC1	No significant degradation
HDAC2	No significant degradation
HDAC3	No significant degradation
Global Histone Acetylation	No significant change



Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

MDA-MB-231, MCF-7, DOHH-2, and SU-DHL-2 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for HDAC8 Degradation and SMC3 Acetylation



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Caption: Experimental workflow for Western Blot analysis.

- Cell Treatment: Cells were seeded in 6-well plates and treated with varying concentrations of YX862 for the indicated times.
- Lysis: Cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
- SDS-PAGE: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis.
- Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.



- Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against HDAC8, acetyl-SMC3, and GAPDH (as a loading control).
- Secondary Antibody Incubation: The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay



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Caption: Workflow for the cell viability assay.

- Cell Seeding: Cells were seeded in 96-well plates at an appropriate density.
- Treatment: After 24 hours, cells were treated with a serial dilution of YX862.
- Incubation: Cells were incubated for 72 hours.
- Viability Measurement: Cell viability was assessed using the CellTiter-Glo Luminescent Cell
 Viability Assay according to the manufacturer's instructions.
- Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using nonlinear regression analysis.

In Vivo Studies and Clinical Development

As of the date of this document, there is no publicly available information regarding in vivo efficacy, pharmacokinetic, or toxicology studies for **YX862**. Furthermore, no clinical trials for **YX862** have been registered. The development of **YX862** is currently in the preclinical stage.

Conclusion



YX862 is a highly potent and selective HDAC8 PROTAC degrader that represents a significant advancement in the targeted therapy of cancers where HDAC8 is a key driver. Its rational design has resulted in excellent selectivity over other HDAC isoforms, and its mechanism of action leads to specific downstream effects on non-histone substrates without global changes in histone acetylation. The promising anti-proliferative activity in diffuse large B-cell lymphoma cell lines warrants further investigation of YX862 in preclinical in vivo models to assess its therapeutic potential. This technical guide provides a foundational understanding of YX862 for researchers and drug development professionals interested in this novel therapeutic modality.

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